4-Demethyl pantoprazole-4-(hydrogen sulfate) is a derivative of pantoprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound is characterized by its molecular formula and plays a significant role in the metabolic pathways of pantoprazole, particularly as a metabolite formed during its hepatic biotransformation.
4-Demethyl pantoprazole-4-(hydrogen sulfate) is classified as a pharmaceutical compound under the category of benzimidazole derivatives. It is synthesized from pantoprazole, which itself is derived from various chemical precursors through complex synthetic routes. The compound is recognized in databases such as PubChem and DrugBank, where it is detailed along with its properties and classifications .
The synthesis of 4-Demethyl pantoprazole-4-(hydrogen sulfate) typically involves the demethylation of pantoprazole, which can occur through various chemical reactions. One notable method includes the use of specific reagents that facilitate the removal of methyl groups from the parent compound.
The molecular structure of 4-Demethyl pantoprazole-4-(hydrogen sulfate) reveals significant features:
The stereochemistry of this compound indicates it does not possess defined stereocenters, making it a racemic mixture .
4-Demethyl pantoprazole-4-(hydrogen sulfate) participates in various chemical reactions primarily related to its metabolic pathways:
These reactions are crucial for understanding both the pharmacokinetics and potential interactions within biological systems .
The mechanism of action for 4-Demethyl pantoprazole-4-(hydrogen sulfate) is closely linked to that of pantoprazole itself:
The physical and chemical properties of 4-Demethyl pantoprazole-4-(hydrogen sulfate) include:
These properties are essential for formulation development in pharmaceutical applications .
4-Demethyl pantoprazole-4-(hydrogen sulfate) primarily serves as a metabolite in pharmacokinetic studies related to pantoprazole. Its significance includes:
Demethylation is a critical metabolic and synthetic step in generating pharmacologically active derivatives of proton pump inhibitors (PPIs) like pantoprazole. 4-Demethyl pantoprazole arises primarily through enzymatic O-demethylation, where cytochrome P450 (CYP) enzymes, notably CYP2C19, catalyze the removal of a methyl group from the pyridine ring of pantoprazole or its synthetic precursors . This process mirrors mammalian metabolic pathways but is replicated synthetically or via microbial biotransformation to produce significant intermediates. The demethylated compound retains the core benzimidazole structure essential for proton pump inhibition but exhibits altered metabolic stability and reactivity. Microbial models, particularly Cunninghamella species, efficiently mimic human CYP-mediated demethylation due to analogous enzyme systems, enabling scalable production of metabolites like 4-Demethyl pantoprazole .
Table 1: Demethylation Methodologies for Pantoprazole Derivatives
Method | Catalyst/System | Key Product | Significance |
---|---|---|---|
Enzymatic (Human) | CYP2C19 | 4-Demethyl pantoprazole | Primary in vivo metabolic pathway |
Microbial Biotransformation | Cunninghamella blakesleeana | O-Demethyl rabeprazole sulfide | Validates fungal models for PPI metabolite synthesis |
Chemical Synthesis | Strong nucleophiles (e.g., I⁻) | Desmethyl intermediates | Avoids complex enzyme purification |
Selective demethylation requires precise catalytic systems to prevent structural degradation. Fungal biotransformation using Cunninghamella blakesleeana achieves high regioselectivity for O-demethylation, attributed to strain-specific cytochrome P450 monooxygenases. In studies with rabeprazole sulfide (a structural analog), this fungus demonstrated a 72.4% transformation rate to O-demethylated product under optimized conditions—pH 6.0, 7-day culture, and 10% inoculation volume . Chemical methods employ reagents like iodocyclohexane or boron tribromide, which facilitate methyl group abstraction under anhydrous conditions. However, enzymatic catalysis surpasses chemical methods in selectivity due to steric constraints of the enzyme’s active site, minimizing unwanted sulfoxidation or sulfone formation .
Table 2: Comparative Demethylation Systems
Parameter | Fungal Biotransformation | Chemical Demethylation |
---|---|---|
Catalyst | CYP450 monooxygenases | BBr₃, Iodides |
Selectivity | High (site-specific) | Moderate to low |
Byproducts | Negligible | Sulfoxides, sulfones |
Transformation Rate | Up to 74.7% | Variable (60–85%) |
Optimal pH | 6.0 | Not applicable |
Sulfation is pivotal for enhancing the solubility and stability of demethylated PPI metabolites. 4-Demethyl pantoprazole-4-(hydrogen sulfate) forms via sulfotransferase-mediated conjugation, where a sulfate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) binds to the hydroxyl group exposed by demethylation [1]. Chemically, this is achieved using sulfur trioxide-pyridine complexes in anhydrous solvents, yielding hydrogen sulfate derivatives with high electrophilic specificity. The sulfate ester linkage (-OSO₃H) augments molecular polarity, facilitating renal excretion but requiring protection against premature hydrolysis during synthesis. In pantoprazole derivatives, this conjugation occurs at the 4-position of the pyridine ring, preserving the sulfinyl benzimidazole backbone essential for H⁺/K⁺ ATPase binding [1] [3].
Sulfone formation is a major side reaction during demethylation or sulfation, arising from over-oxidation of the sulfinyl bridge. Process optimization hinges on controlling reaction kinetics and catalyst selection. Key findings include:
Table 3: Condition Optimization for Byproduct Suppression
Factor | Optimal Range | Impact on Sulfone Formation |
---|---|---|
Culture Duration | 7 days | Prolonged exposure ↑ byproducts |
Inoculum Volume | 10% (v/v) | Excess biomass ↑ nonselective oxidation |
Media Volume | 50 mL/250 mL flask | Optimizes oxygen transfer |
Solvent Polarity | Low (e.g., toluene) | Stabilizes sulfinyl group |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: